molecular formula C4H6F3NO2S B2878813 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide CAS No. 1780661-24-6

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide

Cat. No. B2878813
CAS RN: 1780661-24-6
M. Wt: 189.15
InChI Key: RQCLBNRMDZXSSG-UHFFFAOYSA-N
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Description

“3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C4H6F3NO2S and a molecular weight of 189.16 . It is used for research purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes “this compound”, has been studied . The synthesis involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1C(CS1(=O)=O)(C(F)(F)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Chemical Synthesis and Reactivity

One study described the one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides, highlighting the utility of these compounds in synthesizing thietane derivatives with potential applications in organic synthesis and material science (Shi-chow Chen & Y. Chow, 1974). Another study focused on the reaction of hexafluorothioacetone dimer with vinylamides, leading to the rapid formation of 4-amino-2,2-bis(trifluoromethyl)thietanes, demonstrating the compounds' reactivity and potential for creating novel cyclic structures (V. Petrov & W. Marshall, 2013).

Material Science and Optoelectronics

Research into thiophene 1,1-dioxides and their derivatives, including the tuning of their optoelectronic properties, is of significant interest. One study prepared 2,5-bis(tributylstannyl)thiophene 1,1-dioxide and used it in Stille cross-coupling reactions to afford thiophene 1,1-dioxides with varied substituents, showcasing the potential of these compounds in electronic and optoelectronic devices (Chia-Hua Tsai et al., 2013).

Advanced Synthetic Techniques

The synthesis of 3-alkyloxy(sulfanyl)thietane 1,1-dioxides through reactions with sodium alcoholates and thioalcoholates was explored, demonstrating the compounds' versatility in generating derivatives with potential applications in pharmaceuticals and agrochemicals (Феркат Адельзянович Халиуллин et al., 2019).

Molecular Structure and Conformation Studies

Extensive NMR studies have been conducted on thietane-1-oxide and thietane-1,1-dioxide, providing insights into their molecular structure and conformation. This research is foundational for understanding the chemical behavior and potential applications of these compounds in various fields (C. Cistaro et al., 1974).

Safety and Hazards

The safety and hazards associated with “3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide” are not explicitly mentioned in the available resources. It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

1,1-dioxo-3-(trifluoromethyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)3(8)1-11(9,10)2-3/h1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCLBNRMDZXSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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